molecular formula C21H17ClN2O2 B2553308 3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one CAS No. 1022446-74-7

3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one

Cat. No.: B2553308
CAS No.: 1022446-74-7
M. Wt: 364.83
InChI Key: PLEFKKUUBOMSDU-UHFFFAOYSA-N
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Description

3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and metal catalysts. .

Scientific Research Applications

3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

3-tert-butyl-2-(4-chlorobenzoyl)indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-21(2,3)19-16-17(14-6-4-5-7-15(14)18(16)25)23-24(19)20(26)12-8-10-13(22)11-9-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEFKKUUBOMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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